BetvI protein

Allergy Immunotherapy IgE binding

Recombinant Bet v 1.0101, the predominant high-IgE-binding isoform, serves as the optimal reference standard for calibrating specific IgE ImmunoCAP assays and ELISA diagnostics (100% reference IgE-binding potency; inhibits up to 83% of variant IgE binding). E. coli-expressed with authentic N-terminus (17.44 kDa) preserves native conformational epitopes critical for cross-reactivity studies with food allergens (Mal d 1, Api g 1, Dau c 1). Defined ribonuclease activity (180 units·mg⁻¹) provides an orthogonal batch QC metric. P. pastoris-produced, N82Q-mutated (>95% purity, glycosylation-free) grade available for diagnostic kit formulation. Select low-IgE isoforms (6.6%–36.5% relative potency) for hypoallergenic AIT development.

Molecular Formula C7 H10 N2 O3
Molecular Weight 0
CAS No. 126161-14-6
Cat. No. B1176649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetvI protein
CAS126161-14-6
SynonymsBetvI protein
Molecular FormulaC7 H10 N2 O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bet v 1 Protein (CAS 126161-14-6): Major Birch Pollen Allergen for Allergy Research and Diagnostic Development


Bet v 1 protein (CAS 126161-14-6), a 17.5 kDa pathogenesis-related protein of family 10 (PR-10), is the major allergen of European white birch (Betula verrucosa) pollen [1]. It serves as the primary sensitizer in birch pollen allergy, affecting over 100 million patients worldwide, and is the archetypal allergen for studying cross-reactivity with homologous food proteins in oral allergy syndrome [2]. The protein exhibits a highly conserved hydrophobic ligand-binding pocket and demonstrates intrinsic ribonuclease activity [3]. Recombinant Bet v 1.0101, the predominant isoform, is widely used as a reference standard in allergy diagnostics and immunotherapy research [4].

Bet v 1 Protein Selection Criteria: Why Isoform Identity and Conformational Integrity Are Critical


In-class substitution of Bet v 1 proteins fails due to profound isoform-dependent variation in IgE-binding potency, ligand-binding behavior, and structural stability. Naturally occurring Bet v 1 isoforms share >95% sequence identity yet segregate into high, intermediate, and low IgE-binding classes [1]. A single amino acid substitution at residue 30 within the hydrophobic pocket dramatically alters ligand binding modes and correlates with IgE-binding capacity [2]. Furthermore, recombinant production methods and purification tags significantly impact conformational integrity, solubility, and aggregation propensity, directly affecting assay reproducibility and therapeutic development outcomes [3]. The following quantitative evidence establishes why precise product specification, not generic classification, determines experimental and procurement success.

Quantitative Differentiation of Bet v 1 Protein: Comparative Evidence for Procurement Decisions


IgE-Binding Potency of Recombinant Bet v 1.0101 Versus Hypoallergenic Isoforms

Bet v 1.0101, the reference isoform, exhibits the highest IgE-binding activity among all naturally occurring variants. In a comparative study of nine Bet v 1 isoforms (a through l), Bet v 1a (equivalent to Bet v 1.0101) was classified as a 'high IgE-binding' isoform, whereas isoforms d, g, and l showed 'low/no IgE-binding activity' [1]. In a separate study, serum IgE binding to eight recombinant Bet v 1 variants adsorbed to solid phase was reduced to 6.6%-36.5% compared with Bet v 1.0101 (set as 100% reference) [2]. Conversely, inhibition of IgE binding to Bet v 1.0101 by these variants ranged from 62% to 83%, confirming that hypoallergenic variants retain partial but significantly reduced allergenic potency [2].

Allergy Immunotherapy IgE binding Isoallergen Bet v 1.0101

Ligand Binding Discrimination at Residue 30: High- vs. Low-IgE Binding Bet v 1 Isoforms

Crystal structures of Bet v 1 variants at up to 1.2 Å resolution reveal that residue 30 within the hydrophobic pocket discriminates between high and low IgE-binding isoforms and induces a drastic change in the binding mode of the model ligand deoxycholate [1]. Specifically, the F30V mutation (characteristic of low-IgE binding isoforms) alters the orientation and occupancy of deoxycholate within the cavity compared to high-IgE binding isoforms [1]. Ternary complex structures with ANS (1-anilino-8-naphthalene sulfonate) further demonstrate isoform-dependent ligand promiscuity and specificity differences [1].

Structural Biology Allergenicity Ligand Binding X-ray Crystallography PR-10

Conformational Stability of Bet v 1 Compared to Homologous PR-10 Allergens Api g 1 and Dau c 1

Thermodynamic characterization by circular dichroism (CD) spectroscopy demonstrates that the conformational stability of rBet v 1.0101 is similar to rApi g 1.0101 (celery allergen) under guanidine hydrochloride denaturation [1]. However, conformational responses to chaotropic salt differed between recombinant allergens from different species, while natural isoform mixtures showed similar stability profiles [1]. Notably, Api g 1 exhibits tighter hydrophobic packing than Dau c 1, resulting in higher stability, whereas Bet v 1 maintains a distinct stability profile intermediate between these homologs [2].

Protein Stability Thermodynamics CD Spectroscopy PR-10 Food Allergy

Ribonuclease Activity of Recombinant Bet v 1: Functional Differentiation from Non-Catalytic PR-10 Homologs

Purified recombinant Bet v 1 exhibits intrinsic ribonuclease (RNase) activity of 180 units·mg⁻¹, capable of degrading plant RNA substrates in vitro while showing no activity on single- or double-stranded DNA [1]. This enzymatic activity is shared by some but not all PR-10 family members; for example, Fra a 1 (strawberry allergen) shows phosphorylation-dependent RNase activity, while other homologs lack detectable catalytic function [2]. The monomeric and dimeric forms of Bet v 1 both demonstrate RNase activity, as confirmed by activity gel electrophoresis and Western blotting [1].

Enzymatic Activity Ribonuclease PR-10 Functional Characterization Allergen

Recombinant Yield and Purity: E. coli Expression vs. Alternative Production Systems

High-level expression of recombinant Bet v 1 in E. coli using maltose-binding protein (MBP) fusion yields 8-10 mg of purified protein per liter of culture, with mass spectrometry confirming correct molecular mass of 17,440 ± 2 Da and 86% sequence coverage verified by peptide mapping [1]. Alternative expression in Chlamydomonas reinhardtii chloroplasts yields only 0.01-0.04% of total soluble protein (TSP), corresponding to approximately 125 ng per 100 µg TSP, representing a >10⁴-fold lower yield [2]. Commercial recombinant Bet v 1.0101 from Pichia pastoris achieves >95% purity by HPLC and SDS-PAGE, with site-specific N82Q mutation to eliminate glycosylation artifacts .

Recombinant Protein Production Yield Purity E. coli Maltose-Binding Protein

IgE-Blocking Antibody Induction: Recombinant Bet v 1 Fold-Variant BM41 vs. Birch Pollen Extract

In a 6-month randomized, double-blind, placebo-controlled first-in-human clinical trial, the hypoallergenic Bet v 1 fold-variant BM41 was compared to conventional birch pollen extract-based treatment (active comparator, AC). BM41 induced similar sIgG and sIgG1 levels to AC, but sIgG4 levels increased 3-fold more in the AC group, resulting in a tripled sIgG4/sIgG1 ratio in AC versus stagnation in BM41 [1]. Consequently, BM41 was 12%-32% less efficient than AC in blocking sIgE-mediated responses, despite confirmed preclinical hypoallergenicity (~50% reduced skin prick test reactivity compared to natural Bet v 1) [1].

Allergen Immunotherapy IgG4 IgG1 Blocking Antibodies Clinical Trial

Optimal Applications for Bet v 1 Protein Based on Differentiated Performance Evidence


Standardization of Birch Pollen Allergy Diagnostics Using Bet v 1.0101 Reference Material

Bet v 1.0101 serves as the optimal reference standard for calibrating specific IgE ImmunoCAP assays and ELISA-based allergy diagnostics due to its highest IgE-binding activity among all isoforms [1]. The quantitative IgE-binding potency of Bet v 1.0101 (100% reference) and its capacity to inhibit up to 83% of IgE binding to variant isoforms ensure assay sensitivity and reproducibility [2]. The defined ribonuclease activity (180 units·mg⁻¹) provides an orthogonal quality control metric for batch-to-batch consistency [3].

Development of Hypoallergenic Immunotherapy Candidates Using Defined Low-IgE Isoforms

Low-IgE binding Bet v 1 isoforms (e.g., d, g, l) or engineered fold-variants (e.g., BM41) are prioritized for allergen-specific immunotherapy (AIT) development due to their reduced allergenicity while retaining T-cell epitopes [1]. However, clinical evidence demonstrates that fold-variants may induce inferior IgG4-dominated blocking antibody responses compared to extract-based treatments, with 12%-32% lower IgE-blocking efficiency [4]. Selection of a defined recombinant isoform with characterized IgE-binding potency (6.6%-36.5% relative to Bet v 1.0101) enables precise dosing and safety profiling [2].

Cross-Reactivity Studies with PR-10 Food Allergens Requiring Authentic Bet v 1 Folding

Bet v 1 cross-reactivity with homologous food allergens (e.g., Mal d 1 from apple, Api g 1 from celery, Dau c 1 from carrot) depends on native conformational epitopes [5]. Recombinant Bet v 1 produced in E. coli with authentic N-terminus and correct molecular mass (17.44 kDa) preserves these conformational epitopes, as confirmed by comparable IgE-binding and T-cell proliferation to natural Bet v 1 [6]. Stability profiling indicates similar conformational robustness between Bet v 1 and Api g 1 under denaturing conditions, supporting comparative cross-reactivity assays [7].

Large-Scale Recombinant Production for Diagnostic Kit Manufacturing

E. coli expression using MBP-fusion yields 8-10 mg/L of purified, correctly folded recombinant Bet v 1, representing a >10⁴-fold improvement over algal chloroplast expression [6]. Commercial production in P. pastoris achieves >95% purity with eliminated N-glycosylation artifacts (N82Q mutation), suitable for ELISA plate coating and as a capture reagent in lateral flow devices . The defined solubility profile and resistance to freeze-thaw aggregation ensure long-term stability for diagnostic kit formulation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BetvI protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.